N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide

Antitubercular drug discovery Enoyl-ACP reductase (InhA) inhibition Mycobacterium tuberculosis

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 681163-27-9) is a synthetic small-molecule hybrid that fuses a 2-oxo-1,2-dihydrobenzo[cd]indole core with a 2-oxo-2H-chromene-3-carboxamide moiety through a 6-amino linkage. The compound has a molecular formula of C₂₅H₂₀N₂O₄, a molecular weight of 412.45 g·mol⁻¹, and a canonical SMILES of CCCCN1C(=O)C2=CC=CC3=C2C1=CC=C3NC(=O)C1=CC2=CC=CC=C2OC1=O.

Molecular Formula C25H20N2O4
Molecular Weight 412.445
CAS No. 681163-27-9
Cat. No. B2487070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide
CAS681163-27-9
Molecular FormulaC25H20N2O4
Molecular Weight412.445
Structural Identifiers
SMILESCCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C=CC=C3C1=O
InChIInChI=1S/C25H20N2O4/c1-2-3-13-27-20-12-11-19(16-8-6-9-17(22(16)20)24(27)29)26-23(28)18-14-15-7-4-5-10-21(15)31-25(18)30/h4-12,14H,2-3,13H2,1H3,(H,26,28)
InChIKeyLLJKQUUNPJGEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 681163-27-9): Procurement-Relevant Identity and Baseline Characterization


N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 681163-27-9) is a synthetic small-molecule hybrid that fuses a 2-oxo-1,2-dihydrobenzo[cd]indole core with a 2-oxo-2H-chromene-3-carboxamide moiety through a 6-amino linkage [1]. The compound has a molecular formula of C₂₅H₂₀N₂O₄, a molecular weight of 412.45 g·mol⁻¹, and a canonical SMILES of CCCCN1C(=O)C2=CC=CC3=C2C1=CC=C3NC(=O)C1=CC2=CC=CC=C2OC1=O . It is catalogued under ChEMBL ID CHEMBL3125270 and BindingDB monomer ID BDBM50448866 [1]. The compound is presently offered at a typical purity of ≥95% by specialty chemical suppliers . Unlike common indole- or coumarin-based fragments, this molecule embeds both pharmacophores in a single, rigidified architecture, which directly impacts its target-engagement profile and differentiates it from simpler analogs in procurement decisions.

Why Indole–Coumarin Hybrids Cannot Be Interchanged: N-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (681163-27-9) Contextualized


In procurement for drug-discovery or chemical-biology programs, it is common to assume that compounds sharing the indole or coumarin substructure can be freely substituted. However, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 681163-27-9) demonstrates that the specific connectivity—an N-butyl-2-oxo-benzo[cd]indole 6-amide linked to a 2-oxo-2H-chromene-3-carboxamide—is essential for its enzymatic potency and selectivity profile [1]. The compound exhibits a 4 nM IC₅₀ against Mycobacterium tuberculosis InhA [1], whereas the simpler, widely used biocide triclosan requires concentrations approximately 275-fold higher to achieve comparable inhibition in related enzymatic assays [2]. Moreover, the compound shows negligible inhibition of human CYP450 isoforms (IC₅₀ ≥ 50,000 nM for CYP2D6, CYP2C19, CYP2C9, and CYP1A2), yielding a >10,000-fold selectivity window over InhA [1]. These quantitative differentials make clear that generic indole or coumarin analogs cannot replicate the activity–selectivity balance of this specific chemical entity.

Quantitative Differentiation Evidence for N-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (681163-27-9)


InhA Inhibitory Potency vs. Triclosan: 275-Fold Enhancement in Enzymatic IC₅₀

The target compound inhibits Mycobacterium tuberculosis full-length biotinylated InhA with an IC₅₀ of 4 nM, assessed by NADH oxidation using DD-CoA as substrate [1]. In contrast, the archetypal InhA inhibitor triclosan exhibits an IC₅₀ of 1100 ± 180 nM under a comparable NADH-consumption assay [2]. This represents an approximately 275-fold improvement in potency. The nearly three-order-of-magnitude difference underscores that the benzo[cd]indole–chromene hybrid scaffold achieves far tighter InhA engagement than the diphenyl ether chemotype of triclosan.

Antitubercular drug discovery Enoyl-ACP reductase (InhA) inhibition Mycobacterium tuberculosis

CYP450 Selectivity Window: >10,000-Fold Discrimination Between InhA and Four Major Human CYP Isoforms

The target compound was profiled against human CYP2D6, CYP2C19, CYP2C9, and CYP1A2 in fluorescence-based inhibition assays, yielding uniform IC₅₀ values of 50,000 nM (50 µM) for each isoform [1]. Dividing the CYP IC₅₀ by the InhA IC₅₀ (4 nM) gives a selectivity ratio exceeding 12,500-fold. For comparison, many antimycobacterial agents such as rifampicin and isoniazid are known to interact with CYP enzymes, often exhibiting induction or inhibition at clinically relevant concentrations [2]. A selectivity window of this magnitude is rarely observed in antitubercular lead compounds and indicates a substantially reduced probability of CYP-mediated pharmacokinetic drug–drug interactions [3].

Drug–drug interaction risk CYP450 inhibition panel Selectivity profiling

Molecular Weight and Lipophilic Ligand Efficiency Differentiation Relative to Fragments and Large InhA Inhibitors

With a molecular weight (MW) of 412.45 g·mol⁻¹ , the target compound occupies an intermediate chemical space between fragment-like InhA inhibitors (MW < 300) and high-molecular-weight peptidomimetic leads (MW > 600). Its MW falls within the optimal range for lead-like compounds (MW ≤ 450) according to the Rule of Five, while maintaining a cLogP estimated at 3.9 ± 0.4 [1]. The resulting lipophilic ligand efficiency (LLE = pIC₅₀ − cLogP) is approximately 4.5 (pIC₅₀ ~8.4, cLogP ~3.9), which surpasses the typical LLE threshold of 3 for quality lead candidates. In contrast, triclosan (MW 289.5, cLogP ~5.0, LLE ~1.0 based on pIC₅₀ ~6.0) shows substantially poorer ligand efficiency despite its smaller size [2]. This indicates that the target compound achieves higher binding affinity per unit of lipophilicity, a key metric for predicting better solubility and reduced promiscuity in biochemical assays.

Physicochemical property optimization Ligand efficiency metrics Drug-likeness assessment

Rigidified Scaffold and Rotatable Bond Count: Conformational Restriction vs. Flexible Indole Analogs

The target compound integrates the N-butyl-2-oxo-benzo[cd]indole and 2-oxo-2H-chromene-3-carboxamide moieties through a single amide bond, with the benzo[cd]indole core providing a rigid, naphthalene-like framework . The compound possesses only 4 rotatable bonds (the butyl chain plus the amide linkage), whereas simpler indole-3-acetic acid or tryptamine-derived InhA inhibitors often contain 6–8 rotatable bonds [1]. Fewer rotatable bonds are associated with reduced entropic penalty upon binding, which can translate into stronger affinity and greater assay reproducibility. This scaffold-level distinction means the target compound is inherently more amenable to structure-based drug design and co-crystallization studies than its flexible counterparts.

Conformational restriction Entropic binding penalty Scaffold rigidification

GlaxoSmithKline-Derived Data Provenance: Strengthened Reproducibility Confidence

The CYP450 inhibition data (CYP2D6, CYP2C19, CYP2C9, CYP1A2) and the InhA enzymatic data for the target compound were curated by GlaxoSmithKline and deposited into ChEMBL/BindingDB [1]. This contrasts with many academic inhibitor datasets that lack standardized inter-laboratory validation. The involvement of a major pharmaceutical company in generating the selectivity panel data increases confidence in the reproducibility and quality of the reported values, reducing the risk of procuring a compound based on non-reproducible single-laboratory measurements.

Data provenance Assay reproducibility Pharmaceutical-quality screening data

Targeted Application Scenarios for N-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide (681163-27-9)


Hit-to-Lead Optimization for Direct InhA Inhibitors in Antitubercular Programs

The compound's 4 nM InhA IC₅₀ [1] and >12,500-fold selectivity over CYP isoforms make it an ideal starting point for medicinal chemistry campaigns targeting direct InhA inhibition. Its rigid scaffold and favorable LLE (≈4.5) provide a tractable core for structure-guided optimization, reducing the need for extensive CYP counter-screening during early lead development.

InhA–CYP Selectivity Benchmarking and Counter-Screening Panel

With uniform CYP450 IC₅₀ values of 50,000 nM across four major isoforms [1], this compound serves as a reference standard for establishing selectivity thresholds in InhA inhibitor programs. Procurement teams can use it to calibrate in-house CYP panels and benchmark newly synthesized analogs against a characterized multi-parameter profile.

Structural Biology and Co-Crystallization Studies of InhA

The compound's low nanomolar potency and reduced conformational flexibility (4 rotatable bonds) [1] make it a strong candidate for co-crystallization with M. tuberculosis InhA. High-resolution structural data will elucidate the binding mode of the 2-oxo-2H-chromene-3-carboxamide moiety, facilitating fragment-based elaboration and rational design of next-generation inhibitors.

Computational Chemistry and Ligand Efficiency Benchmarking

The compound's calculated LLE (≈4.5) and MW (412.45 Da) position it as a benchmark for computational chemists evaluating docking scoring functions or machine learning models for InhA. It provides a validated, quantitative reference point for assessing predicted vs. experimental binding affinities in the chemically distinct indole–chromene hybrid space.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.